6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a fluoro group and a 1,2,4-oxadiazole ring linked to a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the 1,2,4-Oxadiazole Ring: This can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Trimethoxyphenyl Group: The final step involves coupling the 1,2,4-oxadiazole intermediate with the trimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or organometallic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or Grignard reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. The presence of the quinoline and oxadiazole moieties suggests potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The trimethoxyphenyl group is known to enhance the bioactivity of many compounds, making this molecule a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the oxadiazole ring can participate in various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: These compounds share the quinoline core and fluoro substitution but lack the oxadiazole and trimethoxyphenyl groups.
1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the other substituents attached to the ring.
Trimethoxyphenyl derivatives: These compounds feature the trimethoxyphenyl group but have different core structures.
Uniqueness
The uniqueness of 6-fluoro-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its combination of structural motifs. The presence of the fluoroquinoline core, the oxadiazole ring, and the trimethoxyphenyl group in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler analogs.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject for further research and development.
Properties
IUPAC Name |
6-fluoro-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-26-15-6-10(7-16(27-2)18(15)28-3)19-23-20(29-24-19)13-9-22-14-5-4-11(21)8-12(14)17(13)25/h4-9H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNKRBKCZMTGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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